molecular formula C20H20O3 B3987548 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cat. No. B3987548
M. Wt: 308.4 g/mol
InChI Key: RABXXUGGHDODMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as EPM, is a synthetic compound that belongs to the coumarin family. It has been widely studied for its potential use in scientific research, particularly in the field of pharmacology. EPM has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is not well understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been found to possess antitumor properties, which make it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to possess antidiabetic properties, which make it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in water. This makes it relatively easy to administer to animals and humans in studies. Additionally, this compound has been found to be stable under a range of conditions, which makes it a reliable compound for use in experiments.
However, one of the limitations of using this compound in lab experiments is its limited bioavailability. This compound has been found to have poor absorption and distribution in the body, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for the study of 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one. One possible direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and asthma. Another potential direction is to explore its antitumor properties for the treatment of cancer. Additionally, the antioxidant properties of this compound make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research, particularly in the field of pharmacology. The synthesis of this compound is efficient and cost-effective, making it a popular choice for the synthesis of this compound in the laboratory. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation. However, the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent. There are several potential future directions for the study of this compound, including its potential as a treatment for inflammatory diseases, cancer, and oxidative stress-related diseases.

Scientific Research Applications

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects. This compound has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

4-ethyl-8-methyl-7-(1-phenylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-15-12-19(21)23-20-13(2)18(11-10-17(15)20)22-14(3)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXXUGGHDODMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.